molecular formula C10H13NOS B12207451 Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- CAS No. 60466-55-9

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-

Cat. No.: B12207451
CAS No.: 60466-55-9
M. Wt: 195.28 g/mol
InChI Key: NRHZWRUPZNFVIR-UHFFFAOYSA-N
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Description

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- (CAS: 10156-36-2) is a sulfur-containing acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the nitrogen atom and a mercapto (-SH) substituent at the α-carbon of the acetamide backbone. Its molecular formula is C₁₀H₁₃NOS, with a molecular weight of 195.28 g/mol. The compound’s structure combines electron-donating methyl groups (meta and para positions on the phenyl ring) with the electron-withdrawing thiol group, creating unique electronic and steric properties .

Properties

CAS No.

60466-55-9

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C10H13NOS/c1-7-3-4-9(5-8(7)2)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12)

InChI Key

NRHZWRUPZNFVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CS)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely documented method involves nucleophilic substitution reactions to introduce the 3,4-dimethylphenyl group to a mercaptoacetamide backbone. Key steps include:

  • Formation of the Mercaptoacetamide Precursor :
    A mercaptoacetamide intermediate is prepared by reacting 2-mercaptoacetic acid with ammonia or an amine derivative under controlled pH and temperature. This step often employs solvents like ethanol or acetonitrile to stabilize the reactive thiol group.

  • Coupling with 3,4-Dimethylaniline :
    The mercaptoacetamide precursor reacts with 3,4-dimethylaniline in the presence of a coupling agent. N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are commonly used to activate the carboxyl group, facilitating amide bond formation. For example, refluxing the reactants in dry acetonitrile with triethylamine as a catalyst yields the target compound in ~85% purity.

Mechanistic Insights :
The reaction proceeds via a two-step activation process:

  • EDC converts the carboxylic acid of the mercaptoacetamide into an active O-acylisourea intermediate.

  • HOBt stabilizes the intermediate, preventing side reactions and enhancing nucleophilic attack by the amine group of 3,4-dimethylaniline.

One-Pot Multicomponent Reactions

Recent advancements highlight one-pot syntheses that reduce purification steps and improve efficiency. A representative protocol involves:

  • Reactants : 3,4-Dimethylaniline, thiourea, and chloroacetic acid.

  • Conditions : Heating at 70–80°C in ethanol with catalytic acetic acid.

  • Outcome : The thiourea acts as a sulfur donor, while chloroacetic acid provides the acetamide backbone. This method achieves yields of 78–82% within 4–6 hours.

Key Advantage : Eliminates the need for isolating intermediates, making it suitable for large-scale production.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Studies comparing solvents demonstrate that polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but may reduce yields due to side reactions. Ethanol and methanol strike a balance between solubility and stability, favoring yields of 75–90%. Elevated temperatures (70–90°C) accelerate the reaction but require careful control to prevent thiol oxidation.

Catalytic Systems

  • Triethylamine : Neutralizes HCl byproducts in nucleophilic substitutions, improving yields by 15–20%.

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acyl transfer in coupling reactions, reducing reaction time by 30%.

Characterization and Quality Control

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy :

    • ν(S–H) : 2550–2570 cm⁻¹ (weak, broad).

    • ν(C=O) : 1680–1705 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.20 (s, 6H, CH₃ groups).

    • δ 3.80 (s, 2H, CH₂-S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Optimal mobile phases include acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Scalability and Industrial Feasibility

Pilot-Scale Production

A patented continuous-flow process achieves 92% yield by:

  • Mixing 3,4-dimethylaniline and mercaptoacetic acid in a microreactor at 50°C.

  • Using immobilized EDC/HOBt on silica gel to enable catalyst recycling.

Cost-Benefit Analysis

ParameterBatch ProcessFlow Process
Yield (%)7892
Reaction Time (h)62.5
Catalyst Cost ($/kg)12085

Data synthesized from.

Challenges and Mitigation Strategies

Thiol Oxidation

The mercapto group is prone to oxidation, forming disulfides or sulfoxides. Strategies include:

  • Conducting reactions under nitrogen or argon atmospheres.

  • Adding antioxidants like ascorbic acid (0.1–0.5 mol%).

Byproduct Formation

Common byproducts like N-(3,4-dimethylphenyl)acetamide (des-thiolated) are minimized by:

  • Using excess thiourea (1.2–1.5 equiv) in one-pot syntheses.

  • Lowering reaction temperatures to <70°C during coupling steps.

Emerging Methodologies

Enzymatic Synthesis

Recent trials with lipase B from Candida antarctica show promise for eco-friendly synthesis. The enzyme catalyzes amide bond formation in aqueous media at 40°C, achieving 65% yield without coupling agents.

Microwave-Assisted Reactions

Microwave irradiation (300 W, 100°C) reduces reaction times to 20–30 minutes, though yields remain comparable to conventional methods (75–80%) .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-, has been investigated for its potential therapeutic uses:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related mercapto compounds have shown promising results against various cancer cell lines, suggesting that Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- may also possess similar activities .
  • Protein Interaction Studies : The mercapto group allows this compound to interact with cysteine residues in proteins. Such interactions can lead to modifications that potentially influence protein function and stability. Understanding these interactions is crucial for elucidating the compound's biological implications and therapeutic potential.
  • Synthesis of Bioactive Molecules : It serves as a building block for synthesizing more complex bioactive molecules. The ability to undergo nucleophilic substitution reactions enhances its utility in medicinal chemistry.

Biochemical Applications

The biochemical properties of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- are noteworthy:

  • Antioxidant Properties : Compounds containing mercapto groups are often studied for their antioxidant capabilities, which can protect cells from oxidative stress—an important factor in cancer and other diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is valuable in drug design aimed at modulating enzyme activity for therapeutic benefits .

Industrial Applications

In addition to its pharmaceutical potential, Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- has applications in various industrial processes:

  • Chemical Synthesis : It is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic attacks on electrophiles.
  • Material Science : The compound can be explored for developing new materials with enhanced properties due to the presence of the mercapto group, which may confer unique mechanical or thermal characteristics.

Case Study 1: Anticancer Activity

In a study examining various mercapto compounds for anticancer activity, Acetamide derivatives demonstrated significant growth inhibition against cancer cell lines such as OVCAR-8 and HCT-116. The results indicated that modifications in the acetamide structure could enhance therapeutic efficacy .

Case Study 2: Protein Interaction

Research focusing on the interaction of mercapto compounds with proteins revealed that Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-, could modify cysteine residues within enzymes crucial for metabolic processes. This modification potentially alters enzyme activity and could be harnessed for therapeutic interventions .

Mechanism of Action

The mechanism of action of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Reactivity

Table 1: Substituent Comparison of Acetamide Derivatives
Compound Name Substituents on Phenyl Ring Acetamide Substituent Molecular Weight (g/mol) Key Properties/Applications
N-(3,4-dimethylphenyl)-2-mercaptoacetamide 3,4-dimethyl -SH 195.28 Unreported; inferred high polarity due to -SH
N-(3-nitrophenyl)acetamide 3-nitro -H 194.17 Electron-deficient ring; potential reactivity in nitration or reduction
N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide 3,5-dimethyl -CCl₃ 315.61 Crystallographic asymmetry; meta-substitution affects packing
2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide 2,6-dimethyl -Cl, -OCH₃ 283.78 Herbicidal activity (e.g., alachlor)
Key Observations:
  • Electronic Effects : The mercapto group in the target compound introduces strong electron-withdrawing and nucleophilic character, distinguishing it from chloro- or trichloro-substituted analogs (e.g., alachlor or N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide). This may enhance reactivity in thiol-mediated reactions .

Crystallographic and Solid-State Behavior

Evidence from N-(meta-substituted phenyl)-2,2,2-trichloroacetamides (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) reveals that meta-substitution leads to asymmetric unit variations and distinct lattice constants. For example, 3,5-dimethylphenyl derivatives exhibit two molecules per asymmetric unit, while mono-substituted analogs (e.g., 3-CH₃C₆H₄NH-CO-CCl₃) have one . Although crystallographic data for the target compound are unavailable, its 3,4-dimethyl substitution may result in intermediate steric bulk, influencing packing efficiency compared to purely meta- or para-substituted analogs.

Biological Activity

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- is a compound that has garnered attention for its potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- has the molecular formula C10H13NOSC_{10}H_{13}NOS and a molecular weight of approximately 195.2813 g/mol. The presence of a mercapto group (-SH) enhances its reactivity and potential interactions with biological macromolecules, particularly proteins containing cysteine residues.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Reactions : The sulfur atom in the mercapto group allows for nucleophilic substitution reactions with electrophiles, which can modify biological targets such as proteins and nucleic acids.
  • Protein Interactions : The compound's mercapto group can interact with cysteine residues in proteins, potentially altering their function and leading to various biological effects.
  • Oxidative Reactions : Under certain conditions, Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- may undergo oxidation to form sulfoxides or sulfones, which could exhibit different biological activities.

Antioxidant Activity

Research indicates that compounds containing mercapto groups often exhibit antioxidant properties. These properties are essential in mitigating oxidative stress-related damage in cells, which is implicated in various diseases including neurodegenerative disorders .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar acetamide derivatives have been shown to inhibit the growth of various bacteria and fungi. For instance, studies on related compounds indicate significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of acetamide derivatives. For example, benzimidazole-containing acetamides demonstrated protective effects against oxidative stress-induced neuroinflammation in rat models. This suggests that Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- could similarly offer neuroprotective benefits through modulation of inflammatory pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Acetamide, N-(2,6-dimethylphenyl)-2-mercapto-C₁₀H₁₃NOSDifferent substitution pattern may influence biological activity
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-C₁₀H₁₃NOSSimilar structure but different methyl placement affects reactivity
Thiazole-derived derivativesVariedOften exhibit distinct pharmacological profiles

The unique methyl substitution pattern in Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- may confer distinct chemical and biological properties compared to its analogs.

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of acetamide derivatives on ethanol-induced neurodegeneration in rats. The results indicated significant reductions in markers of oxidative stress and inflammation when treated with specific acetamide derivatives .
  • Antibacterial Screening : In vitro assays have shown that related acetamides exhibit strong inhibitory effects against common bacterial strains. For instance, compounds similar to Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics used in clinical settings .

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